molecular formula C16H25N3O2 B061593 Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate CAS No. 174855-53-9

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

Cat. No. B061593
M. Wt: 291.39 g/mol
InChI Key: UINNZXQKTNAOBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate involves condensation reactions, employing carbamimide and 3-fluorobenzoic acid in the presence of specific catalysts and conditions to achieve the desired product. Spectroscopic techniques such as LCMS, 1H NMR, 13C NMR, and IR, along with CHN elemental analysis, are pivotal for characterizing the synthesized compound. X-ray diffraction (XRD) studies further confirm the molecular structure, showcasing its crystallization in a monoclinic system with detailed unit cell parameters and molecular interactions indicating a three-dimensional architecture (Sanjeevarayappa et al., 2015).

Molecular Structure Analysis

The molecular structure of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate reveals a complex arrangement of atoms, with bond lengths and angles typical of piperazine-carboxylates. X-ray diffraction analyses provide insights into the crystalline structure, indicating a monoclinic space group and elucidating the molecule's detailed geometry, including bond lengths and angles that are characteristic of its class. The crystal packing and intermolecular interactions, such as hydrogen bonding and π–π stacking, contribute to its stability and three-dimensional structure (Mamat, Flemming, & Köckerling, 2012).

Chemical Reactions and Properties

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. Its reactivity enables the formation of derivatives through nucleophilic substitution reactions, showcasing its utility in synthesizing biologically active benzimidazole compounds and other pharmacologically relevant structures. Its ability to participate in different chemical reactions underscores the compound's chemical properties and its significance in synthetic organic chemistry (Liu Ya-hu, 2010).

Scientific Research Applications

  • Synthesis and Biological Evaluation : Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate derivatives have been synthesized and evaluated for their biological activities. For instance, one study focused on synthesizing and characterizing a derivative with potential antibacterial and anthelmintic activities (Sanjeevarayappa et al., 2015).

  • Intermediate for Synthesis of Biologically Active Compounds : This compound serves as an important intermediate in the synthesis of various biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Crystal Structure Analysis : Research has been conducted on the crystal structure of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate derivatives to understand their molecular conformation and chemistry, which is important in pharmacology (Gumireddy et al., 2021).

  • Anticorrosive Properties : The compound has been investigated for its anticorrosive behavior, particularly in protecting carbon steel in corrosive media, showcasing its potential in industrial applications (Praveen et al., 2021).

  • Potential Anti-malarial Agents : Certain derivatives of tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate have been studied for their anti-malarial activity, highlighting their significance in medicinal chemistry (Cunico et al., 2009).

  • Catalysts in Acylation Chemistry : Piperazine derivatives, including tert-butyl variants, have been synthesized and evaluated as effective catalysts in acylation chemistry, indicating their role in organic synthesis processes (Mennenga et al., 2015).

Safety And Hazards

This compound is harmful if swallowed and can cause serious eye damage and severe skin burns . It’s recommended to use personal protective equipment when handling this compound and to ensure adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes and immediately call a poison center or doctor .

Future Directions

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate could potentially be used in the development of PROTACs for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

properties

IUPAC Name

tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)14-7-5-4-6-13(14)12-17/h4-7H,8-12,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINNZXQKTNAOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406907
Record name Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate

CAS RN

174855-53-9
Record name Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00406907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Platinum oxide (200 mg) was added to a solution of 2-[4-(t-butoxycarbonyl)piperazin-1-yl]benzonitrile (2.01 g, 7 mmol) in ethanol-acetic acid (95:5, 35 mL) and the mixture was shaken under hydrogen (50 psi) for 22 h, adding further platinum oxide (1 g) after 4 h. The mixture was filtered through Hyflo, further ethanol (85 mL), acetic acid (15 mL) and platinum oxide (1 g) were added and the mixture was shaken under hydrogen (50 psi) for 6 h., adding further platinum oxide (200 mg) after 2 h. and 4 h. The mixture was filtered through Hyflo and the solvent was evaporated under reduced pressure. Water (50 mL) was added, the pH was adjusted to 10.0 with aqueous potassium carbonate (saturated) and the mixture was extracted with ether (3×50 mL). The combined organic fractions were dried (MgSO4) and the solvent was evaporated under reduced pressure to give the crude title compound as a pale yellow oil (2.03 g, 100%), δH (360 MHz, CDCl3) 7.34-7.08 (4H, m), 3.91 (2H, s), 3.57 (4H, t, J 4.9 Hz), 2.87 (4H, t, J 4.9 Hz), 1.60 (2H, br s), and 1.49 (9H, s).
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
ethanol acetic acid
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (2-cyano-phenyl)-piperazine (2.4 g, 12.78 mmol) in THF and H2O (25 mL, 1:1) was added K2CO3 (3.9 g, 28.12 mmol). The solution was allowed to stir for about 10 minutes at r.t. Boc-anhydride (3.1 g, 14.06 mmol) was then added and reaction was allowed to stir for 1 h. The reaction mixture was diluted with EtOAc (100 mL) and washed with sat. NaHCO3 (100 mL) and brine (100 mL). The organic phase was concentrated to dryness yielding 3.2 g of 1-Boc-4-(2-cyano-phenyl)-piperazine (88%). To a solution of sodium borohydride (2.1 g, 56.03 mmol) in THF (25 mL) at 0° C. was added TFA (4.3 mL, 56.03 mmol) dropwise. 1-Boc-4-(2-cyano-phenyl)-piperazine (3.2 g, 11.21 mmol) was then added slowly at r.t. The reaction was allowed to stir for about 12 hours at r.t. The reaction was quenched with H2O, diluted five-fold with EtOAc and washed with brine. The organic phase was concentrated to dryness yielding about 1.0 g of 1-Boc-4-(2-aminomethyl-phenyl)-piperazine (30%). MS (ESI+) 292.1 (M+1)
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.3 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MA Clegg, P Bamborough, C Chung… - Journal of Medicinal …, 2020 - ACS Publications
Non-BET bromodomain-containing proteins have become attractive targets for the development of novel therapeutics targeting epigenetic pathways. To help facilitate the target …
Number of citations: 19 pubs.acs.org
M Sardana - 2020 - theses.hal.science
Isotope labeling is a crucial tool in drug discovery. Therefore, expanding the toolbox of a radiochemist with methods that allow late-stage labeling is highly important. The work …
Number of citations: 5 theses.hal.science
M Sardana, J Bergman, C Ericsson… - The Journal of …, 2019 - ACS Publications
A visible-light-mediated late-stage aminocarbonylation of unactivated alkyl iodides with stoichiometric amounts of carbon monoxide is presented. The method provides a mild, one-step …
Number of citations: 23 pubs.acs.org

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